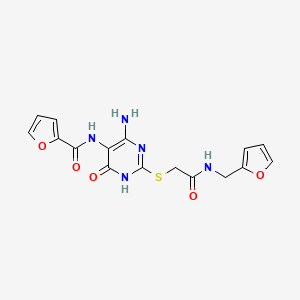![molecular formula C10H10N4O B2954241 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 1854504-78-1](/img/structure/B2954241.png)
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane . The 2-oxa-5-azabicyclo[2.2.1]heptane structure is a bicyclic structure that contains oxygen and nitrogen .
Synthesis Analysis
One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of this compound likely includes a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a seven-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Synthetic Utility in Heterocyclic Compound Formation
The chemical compound 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, researchers have developed methods for constructing diverse heterocyclic structures, including pyrazoles, pyridines, and pyrimidines, by utilizing related pyrazinecarbonitriles and acetylpyrazines as synthetic intermediates. These compounds have shown potential applications in creating antifungal and antimycobacterial drugs, highlighting their significance in medicinal chemistry research (Opletalová et al., 2005).
Role in Photocatalysis and Oxidative Processes
The compound has also been noted for its potential in photocatalysis and oxidative processes. A study detailed the use of pyrazine rings, which are fundamental components of cofactors like folic acid and flavine involved in electron transfer processes. By synthesizing electron-deficient carbon nitrides that emulate the structure of pyrazine-based cofactors, researchers have demonstrated the enhanced oxidative power of these materials, which could have implications for water treatment and energy conversion technologies (Kurpil et al., 2017).
Biomedical Research and Drug Design
In the realm of biomedical research, the structural motif of this compound has been explored for the synthesis of backbone-constrained γ-amino acid analogues. Such compounds, including carbon-atom bridged morpholines, have shown promise as analogues of FDA-approved drugs like baclofen and pregabalin, offering potential for the development of new therapeutic agents with enhanced efficacy and safety profiles (Garsi et al., 2022).
Future Directions
Properties
IUPAC Name |
3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNMWSTVDNTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)




![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)



